
Application Note: Spectrophotometric Assay for
Lipase Activity using p-Nitrophenyl Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: para-Nitrophenyl

Cat. No.: B135317 Get Quote
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Introduction

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a crucial class of enzymes that

catalyze the hydrolysis of triglycerides into fatty acids and glycerol. Their activity is vital in

various biological processes and they are widely used in the food, detergent, and

pharmaceutical industries[1]. The selection of an appropriate substrate is critical for accurately

measuring lipase activity. While short-chain esters can be hydrolyzed by both lipases and

esterases, long-chain fatty acid esters like p-nitrophenyl palmitate (pNPP) are more specific

substrates for true lipases[2][3].

This application note details a robust and reproducible colorimetric assay for determining lipase

activity using pNPP. The assay is based on the enzymatic hydrolysis of pNPP, which releases

p-nitrophenol (pNP), a chromogenic product. The rate of pNP formation, which is proportional

to lipase activity, can be continuously monitored by measuring the increase in absorbance at

405-415 nm[2][4]. This method is adaptable for high-throughput screening in 96-well plates,

making it highly suitable for enzyme characterization and inhibitor screening in drug

development.

Principle of the Assay

The lipase-catalyzed hydrolysis of the colorless substrate p-nitrophenyl palmitate (pNPP) yields

palmitic acid and the yellow-colored product, p-nitrophenol (pNP). The amount of pNP released
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is quantified spectrophotometrically at 405-415 nm. The reaction rate is directly proportional to

the lipase activity under the specified assay conditions.

p-Nitrophenyl Palmitate
(Colorless Substrate)

Lipase

p-Nitrophenol
(Yellow Product, λmax = 405-415 nm) Palmitic Acid

Click to download full resolution via product page

Figure 1: Enzymatic reaction principle.

Experimental Protocols
This protocol is optimized for a 96-well microplate format but can be adapted for single cuvette-

based measurements.

I. Required Materials and Reagents

Equipment:

Microplate reader capable of measuring absorbance at 405-415 nm[2]

Incubator or temperature-controlled plate reader (37°C)

96-well, clear, flat-bottomed microplates[2][5]

Multichannel pipette and standard laboratory pipettes

Vortex mixer

Analytical balance
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Chemicals:

Porcine Pancreatic Lipase (or other lipase source)

p-Nitrophenyl palmitate (pNPP)[3]

Isopropanol (2-Propanol)

Tris-HCl or Sodium Phosphate buffer[2]

Sodium deoxycholate (SDC) or Triton X-100 (emulsifiers)[2]

Sodium chloride (NaCl) (optional)

Calcium chloride (CaCl₂) (optional)

Dimethyl sulfoxide (DMSO) (for inhibitor studies)

Orlistat (positive control inhibitor)

II. Preparation of Solutions

Proper preparation of the substrate solution is critical due to the poor water solubility of pNPP.

Emulsifiers are necessary to create a stable substrate emulsion and prevent turbidity caused

by the released fatty acids[2].
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Reagent / Solution Preparation Instructions Storage

50 mM Tris-HCl Buffer (pH 8.0)

Dissolve 0.6057 g of Tris base

in 80 mL of deionized water.

Adjust pH to 8.0 with HCl.

Bring the final volume to 100

mL.

4°C

pNPP Stock Solution (20 mM)

Dissolve 75.5 mg of pNPP in

10 mL of isopropanol. Gentle

warming may be required. This

solution should be prepared

fresh.

Room Temp.

Substrate Emulsion

For 10 mL: Mix 9.0 mL of 50

mM Tris-HCl (pH 8.0)

containing 5.5 mM Sodium

Deoxycholate with 1.0 mL of

20 mM pNPP stock solution.

Vortex vigorously to create a

uniform emulsion. The final

pNPP concentration in the

reaction will be lower.

Prepare fresh daily.

Lipase Stock Solution

Prepare a 1.0 mg/mL stock

solution of lipase in cold Tris-

HCl buffer. For storage, add

10% (v/v) glycerol and store at

-20°C.[2]

-20°C

Enzyme Working Solution

Dilute the Lipase Stock

Solution with 50 mM Tris-HCl

buffer to the desired

concentration just before use.

Use immediately.

Inhibitor Stock Solution

Dissolve inhibitor (e.g.,

Orlistat) in DMSO to create a

concentrated stock (e.g., 10

mM).

-20°C
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III. Assay Procedure (96-Well Plate)

The following workflow outlines the steps for performing the lipase activity assay.

1. Prepare Reagents
(Buffer, pNPP, Emulsifier, Enzyme)

2. Add Reagents to Plate
- 160 µL Buffer/Emulsifier

- 20 µL Enzyme or Inhibitor + Enzyme

3. Pre-incubate Plate
(e.g., 10 min at 37°C)

4. Initiate Reaction
Add 20 µL of pNPP Substrate Solution

5. Kinetic Measurement
Read Absorbance at 410 nm every 30s

for 5-10 minutes at 37°C

6. Data Analysis
- Determine linear rate (ΔAbs/min)

- Calculate enzyme activity

Click to download full resolution via product page

Figure 2: High-level experimental workflow.

Plate Setup:

Test Wells: Add enzyme solution.
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Blank/Control Wells: Add buffer instead of the enzyme solution to measure the rate of

spontaneous substrate hydrolysis.

Inhibitor Wells: Add inhibitor solution and enzyme.

Reagent Addition:

To each well of a 96-well plate, add 160 µL of the pre-warmed (37°C) 50 mM Tris-HCl

buffer (pH 8.0) containing the emulsifier.

Add 20 µL of the enzyme working solution (or buffer for blank wells). For inhibitor

screening, add 10 µL of inhibitor solution and 10 µL of enzyme solution. The total volume

should be 180 µL.

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes. This step is crucial for inhibitor

studies to allow interaction with the enzyme[6].

Initiate Reaction: Start the enzymatic reaction by adding 20 µL of the freshly prepared pNPP

substrate emulsion to all wells, bringing the total reaction volume to 200 µL[2][5].

Spectrophotometric Measurement: Immediately place the plate in a microplate reader pre-

heated to 37°C. Measure the absorbance at 410 nm every 30 seconds for 5 to 10 minutes[2].

Data Presentation and Analysis
I. Calculation of Lipase Activity

The rate of the reaction is determined from the linear portion of the absorbance vs. time curve.

Calculate the Rate of Reaction (ΔAbs/min):

Plot Absorbance (410 nm) vs. Time (minutes).

Determine the slope of the linear portion of the curve for both the test sample and the

blank.

Correct the sample rate by subtracting the blank rate: ΔAbs_corrected/min =

ΔAbs_sample/min - ΔAbs_blank/min.
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Calculate Enzyme Activity:

Use the Beer-Lambert law to calculate the activity in Units/mL. One unit (U) is defined as

the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the

specified assay conditions[1][7].

Formula: Activity (U/mL) = (ΔAbs_corrected/min * V_total) / (ε * l * V_enzyme)

Where:

ΔAbs_corrected/min: The rate of absorbance increase per minute.

V_total: Total reaction volume in mL (e.g., 0.2 mL).

ε: Molar extinction coefficient of p-nitrophenol. A typical value is ~15,000 M⁻¹cm⁻¹ at pH

8.0, but should be determined empirically under the exact assay conditions.

l: Path length in cm. For a 96-well plate, this depends on the volume and plate type; it can

be calculated or provided by the instrument manufacturer. For a 200 µL volume, it is often

~0.5-0.6 cm. For cuvettes, it is typically 1 cm.

V_enzyme: Volume of the enzyme solution added in mL (e.g., 0.02 mL).

II. Summary of Quantitative Data

The following table summarizes typical conditions and parameters for the pNPP lipase assay,

compiled from various protocols.
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Parameter
Recommended Value /
Range

Notes / Reference

Substrate
p-Nitrophenyl Palmitate

(pNPP)

Specific for true lipases over

esterases.[2]

Buffer System
50 mM Sodium Phosphate or

Tris-HCl

Tris-HCl (pH 9.0) and Sodium

Phosphate (pH 8.0) show high

activity.[2][8]

pH 7.5 - 9.0

Optimal activity is often

observed between pH 8.0 and

9.0.[2] High pH (>9.0) can

cause spontaneous substrate

hydrolysis.[8]

Temperature 25°C - 45°C

37°C is commonly used for

enzymes from mammalian

sources.[5][9]

pNPP Concentration 200 µM - 1.5 mM
Final concentration in the

assay.[1][2]

Emulsifier

5 mM Sodium Deoxycholate

(SDC) or 0.2-0.5% Triton X-

100

SDC was found to maintain

homogeneity and enhance

lipase activity.[2] Triton X-100

is also widely used.[7][10]

Co-solvents Isopropanol, Acetonitrile

Used to dissolve pNPP stock.

Final concentration should be

low.[1]

Additives (Optional) 5 mM NaCl, 1 mM CaCl₂
Can enhance the rate of

hydrolysis for some lipases.[2]

Wavelength (λ) 405 - 415 nm

Corresponds to the

absorbance maximum of the p-

nitrophenolate ion.[2]

Reaction Stop Method
Chilled Ethanol:Acetone (1:1)

or SDS/EDTA

For single time-point assays,

these can be used to stop the

reaction.[3]
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III. Assay Considerations and Troubleshooting

Turbidity: The primary challenge in this assay is the insolubility of the pNPP substrate and

the palmitic acid product.[2][10] Using an effective emulsifier like sodium deoxycholate or

Triton X-100 is essential to maintain a clear reaction mixture for accurate spectrophotometric

readings.[2]

Organic Solvents: When screening inhibitors dissolved in solvents like DMSO, ensure the

final solvent concentration is consistent across all wells and does not exceed a level that

inhibits the enzyme (typically <5%). Porcine pancreatic lipase has been shown to tolerate co-

solvents like DMSO, EtOH, and MeOH up to 30% (v/v) in some cases.[2]

Linear Range: Ensure that the rate of reaction is measured within the linear range of both the

enzyme concentration and the substrate conversion. If the absorbance increases too rapidly,

dilute the enzyme sample.

Spontaneous Hydrolysis: At pH values above 9.0, pNPP can undergo spontaneous

hydrolysis, leading to a high background signal. Always include a no-enzyme blank to correct

for this.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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